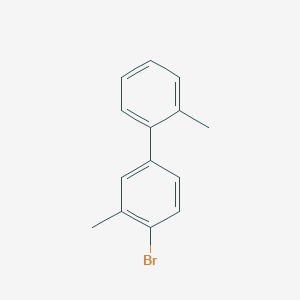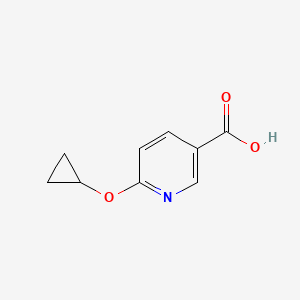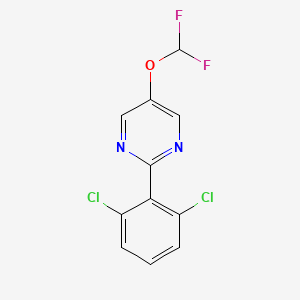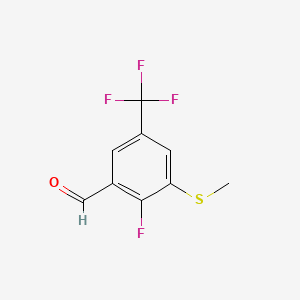![molecular formula C11H20N4 B14037443 (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)
(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an azide and an alkyne.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Reduction and Functionalization: The final steps involve reduction and functionalization to introduce the methanamine group, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Copper (I) catalysts for cycloaddition reactions, palladium catalysts for hydrogenation.
Major Products:
Oxidation Products: Imines, oxides.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole compounds.
Chemistry:
Ligand Design: The compound is used as a ligand in coordination chemistry, particularly in the formation of metal complexes for catalysis.
Click Chemistry: It serves as a reagent in click chemistry, facilitating the synthesis of diverse molecular architectures.
Biology and Medicine:
Bioconjugation: The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Drug Development: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry:
Mecanismo De Acción
The mechanism of action of (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in various reactions . Additionally, the compound’s structure allows it to form stable complexes with biomolecules, facilitating its use in bioconjugation and drug development .
Comparación Con Compuestos Similares
(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)methanamine: Similar structure but lacks the tetrahydrobenzo moiety.
(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)acetic acid: Contains an acetic acid group instead of the methanamine group.
(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)methylamine: Similar structure but with a methylamine group.
Uniqueness: The presence of the tetrahydrobenzo[d][1,2,3]triazole moiety in (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine imparts unique properties, such as enhanced stability and specific binding affinities, making it distinct from other triazole derivatives .
Propiedades
Fórmula molecular |
C11H20N4 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
(1-tert-butyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)methanamine |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)15-10-5-4-8(7-12)6-9(10)13-14-15/h8H,4-7,12H2,1-3H3 |
Clave InChI |
FEPGYKIENPVKQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C2=C(CC(CC2)CN)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


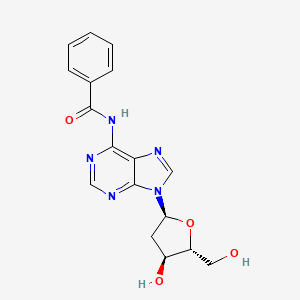
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
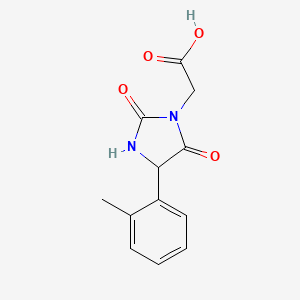
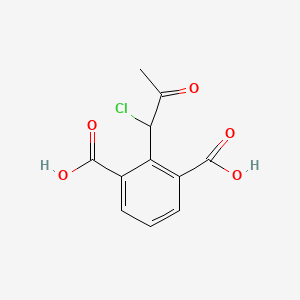
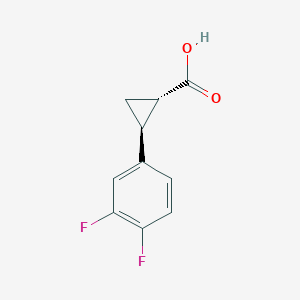
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
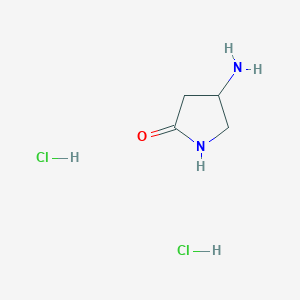
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)
